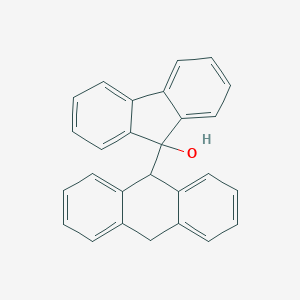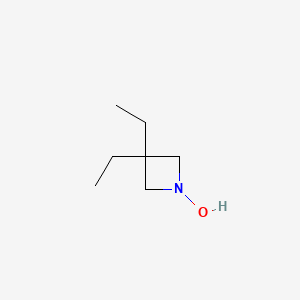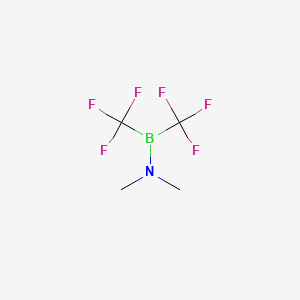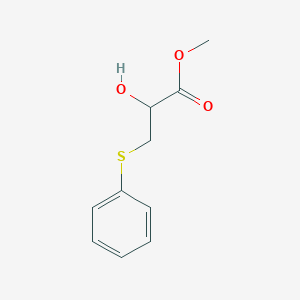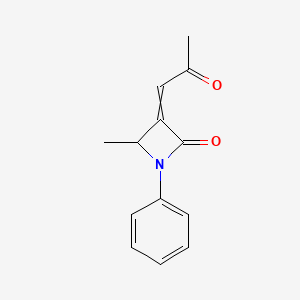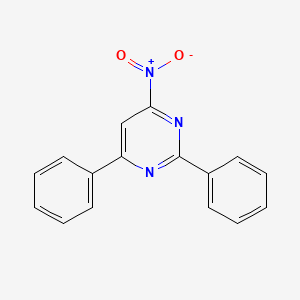![molecular formula C22H24O6 B14316303 Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol CAS No. 105824-98-4](/img/structure/B14316303.png)
Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol is a compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are characterized by multiple aromatic rings fused together This particular compound is notable for its unique structure, which includes both acetic acid and tetrahydrobenzo[a]anthracene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Friedel-Crafts cyclization reaction, which is used to construct the anthracene framework . This reaction often employs catalysts such as aluminum chloride (AlCl3) under anhydrous conditions. Another approach involves the use of metal-catalyzed reactions with alkynes, which can efficiently build the desired polycyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dihydroxy derivatives, while reduction may produce tetrahydro derivatives.
科学研究应用
Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
作用机制
The mechanism of action of acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol involves its interaction with various molecular targets and pathways. For instance, it can form DNA adducts, leading to mutations and potentially exerting anticancer effects . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these reactions can generate reactive intermediates that interact with cellular components.
相似化合物的比较
Similar Compounds
Benzo[a]anthracene: A parent compound with similar polycyclic structure but lacking the acetic acid and diol functionalities.
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Anthraquinone: An oxidized derivative of anthracene with two ketone groups.
Uniqueness
Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol is unique due to its combination of acetic acid and tetrahydrobenzo[a]anthracene moieties, which confer distinct chemical and biological properties
属性
CAS 编号 |
105824-98-4 |
|---|---|
分子式 |
C22H24O6 |
分子量 |
384.4 g/mol |
IUPAC 名称 |
acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol |
InChI |
InChI=1S/C18H16O2.2C2H4O2/c19-16-7-3-6-15-14(16)9-8-12-10-11-4-1-2-5-13(11)18(20)17(12)15;2*1-2(3)4/h1-2,4-5,8-10,16,19-20H,3,6-7H2;2*1H3,(H,3,4) |
InChI 键 |
SCELQINKGOOSDB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.C1CC(C2=C(C1)C3=C(C4=CC=CC=C4C=C3C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


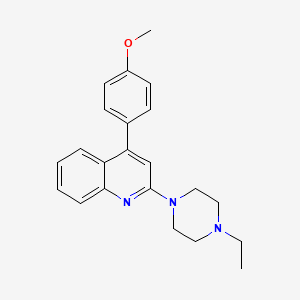

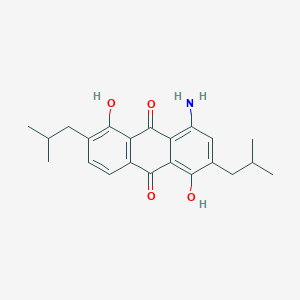
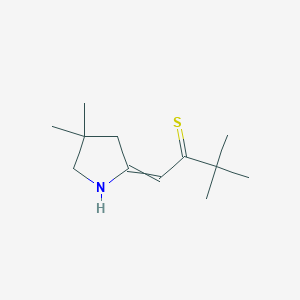
![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)
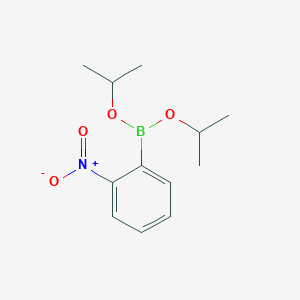
![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
